methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate
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Overview
Description
Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate is a compound belonging to the carbamate family, which are organic compounds characterized by the presence of a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate can be achieved through several methods. One common approach involves the reaction of an amine with a carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various alcohols to form carbamates . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbamoyl chlorides, which react with substituted phenols to form O-aryl carbamates . This method is economical and efficient, offering a streamlined workup procedure and broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, catalytic hydrogenation for removal of protecting groups, and amine bases for specific reactions . Conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions may produce reduced carbamates.
Scientific Research Applications
Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, leading to increased stimulation of nerve endings . This mechanism is similar to that of other carbamate compounds used as insecticides and herbicides .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar chemical properties.
Phenyl carbamate: Shares structural similarities and undergoes similar chemical reactions.
Carbamoyl chlorides: Used in the synthesis of various carbamates.
Uniqueness
Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
34375-75-2 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(13-12(15)16-2)14-17-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14,15) |
InChI Key |
XUQQHUQNPBNHMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\OCC1=CC=CC=C1)/NC(=O)OC |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
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